Methyl 4-(4-iodobutylsulfanyl)benzoate
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Overview
Description
Methyl 4-(4-iodobutylsulfanyl)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, with an additional 4-iodobutylsulfanyl substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-iodobutylsulfanyl)benzoate can be achieved through a multi-step process. One common method involves the esterification of 4-iodobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form Methyl 4-iodobenzoate . This intermediate can then undergo a nucleophilic substitution reaction with 4-iodobutylthiol in the presence of a base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and substitution reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-iodobutylsulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-iodobutylsulfanyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-iodobutylsulfanyl)benzoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodobenzoate: Similar structure but lacks the 4-iodobutylsulfanyl group.
Methyl benzoate: Lacks both the iodine and sulfanyl substituents.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the 4-iodobutylsulfanyl group.
Uniqueness
Methyl 4-(4-iodobutylsulfanyl)benzoate is unique due to the presence of both the 4-iodobutylsulfanyl and ester groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H15IO2S |
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Molecular Weight |
350.22 g/mol |
IUPAC Name |
methyl 4-(4-iodobutylsulfanyl)benzoate |
InChI |
InChI=1S/C12H15IO2S/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
QJQYKLHKTHVMRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SCCCCI |
Origin of Product |
United States |
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